Product packaging for Ethyl undec-9-ynoate(Cat. No.:CAS No. 1087387-70-9)

Ethyl undec-9-ynoate

Cat. No.: B592425
CAS No.: 1087387-70-9
M. Wt: 210.317
InChI Key: MLIYMFYQWQLHPF-UHFFFAOYSA-N
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Description

Ethyl undec-9-ynoate (CAS 1087387-70-9) is a fatty acid ester derivative characterized by a terminal alkyne group, supplied with a documented purity of 98% . Its molecular formula is C13H22O2 and it has a molecular weight of 210.31 g/mol . This compound should be stored at 2-8°C to maintain stability . The terminal alkyne functionality in its structure makes it a valuable intermediate in various research applications. While specific studies on this exact molecule are not readily available in the public domain, compounds with similar structures, such as ethyl undec-10-ynoate, are used in transesterification reactions to create monomers for the synthesis of biobased polyesters . Researchers can leverage the reactivity of the alkyne group for click chemistry, such as the Huisgen cycloaddition, and other carbon-carbon bond-forming reactions to construct more complex molecules. This makes this compound a versatile building block in organic and medicinal chemistry for the development of new compounds and materials. Intended Use and Handling: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B592425 Ethyl undec-9-ynoate CAS No. 1087387-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl undec-9-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h4,6-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIYMFYQWQLHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl Undec 9 Ynoate and Its Precursors

Strategies for Alkyne Introduction and Esterification

The synthesis of ethyl undec-9-ynoate can be achieved through several routes that introduce the alkyne functionality and the ethyl ester group.

Direct Esterification Approaches

Direct esterification of undec-9-ynoic acid with ethanol is a common and straightforward method for preparing this compound. This transformation is typically acid-catalyzed, with sulfuric acid or p-toluenesulfonic acid being common choices. The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation.

Another approach involves the use of coupling agents to facilitate the esterification under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, allowing it to react with ethanol to form the ester.

Table 1: Comparison of Direct Esterification Methods

Method Key Reagents Typical Conditions Advantages Disadvantages
Fischer Esterification Undec-9-ynoic acid, Ethanol, Acid catalyst (e.g., H₂SO₄) Reflux, removal of water Inexpensive, simple procedure Harsh conditions, may not be suitable for sensitive substrates
DCC Coupling Undec-9-ynoic acid, Ethanol, DCC, DMAP (catalyst) Room temperature Mild conditions, high yields DCC is an allergen, removal of dicyclohexylurea byproduct
EDC Coupling Undec-9-ynoic acid, Ethanol, EDC Room temperature Mild conditions, water-soluble byproduct Higher reagent cost compared to DCC

Routes Involving Undecynoic Acid Derivatives

An alternative to direct esterification is the conversion of undec-9-ynoic acid into a more reactive derivative, which is then treated with ethanol. A common strategy is the formation of the acyl chloride by reacting the carboxylic acid with thionyl chloride or oxalyl chloride. The resulting undec-9-ynoyl chloride is then reacted with ethanol, usually in the presence of a base like pyridine, to yield this compound.

Palladium-Catalyzed Alkyne Synthesis (e.g., Sonogashira coupling precursors)

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.govorganic-chemistry.org While not a direct synthesis of this compound, it can be used to synthesize precursors. For instance, a terminal alkyne could be coupled with a suitable halo-ester to generate the desired carbon skeleton. The reaction is typically carried out under mild conditions and has been widely applied in the synthesis of complex molecules. wikipedia.org Copper(I) is often used as a co-catalyst, although copper-free versions of the reaction have been developed to avoid the formation of alkyne dimers. wikipedia.orglibretexts.org

Advanced Synthetic Pathways to this compound

More sophisticated methods can be employed to achieve higher levels of control over the synthesis of this compound and its analogs.

Chemo- and Regioselective Preparations

In molecules with multiple functional groups, chemo- and regioselectivity are crucial for a successful synthesis. For example, rhodium-catalyzed cross-dimerization of terminal alkynes can be a chemo- and regioselective method for the formation of functionalized enynes. organic-chemistry.orgnih.govacs.org This approach allows for the selective reaction of one alkyne over another, which can be useful in the synthesis of complex molecules containing the undecynoate framework. Additionally, the hydroboration of terminal alkynes with pinacolborane, catalyzed by rare earth metal complexes, offers a highly regio- and chemoselective route to (E)-1-alkenylborons, which are versatile synthetic intermediates. rsc.org

Stereochemical Control in Undecynoate Synthesis

While this compound itself is achiral, the alkyne group can be a useful handle for introducing stereocenters into the molecule. The stereoselective reduction of the alkyne can lead to either the cis- or trans-alkene, depending on the reagents used. masterorganicchemistry.com For example, reduction with Lindlar's catalyst typically affords the cis-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) yields the trans-alkene. masterorganicchemistry.com This control over stereochemistry is a powerful tool in organic synthesis. masterorganicchemistry.comyoutube.com

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles, such as the use of renewable feedstocks, atom economy, and the reduction of hazardous waste, are increasingly being applied to the synthesis of esters and alkynes.

For the esterification step, traditional methods often rely on strong mineral acids as catalysts, which can lead to corrosion and waste generation. Greener alternatives include the use of solid acid catalysts, such as zeolites and ion-exchange resins, which can be easily recovered and reused. nih.gov Enzymatic catalysis, employing lipases, offers a highly selective and mild alternative for ester synthesis, operating under neutral conditions and minimizing byproduct formation. Furthermore, solvent-free esterification reactions, promoted by microwave irradiation or mechanochemistry, have been developed to reduce the reliance on volatile organic solvents.

The synthesis of the terminal alkyne moiety can also be approached from a green chemistry perspective. While traditional methods may involve harsh reagents, newer catalytic systems are being explored. For instance, microwave-assisted synthesis can significantly reduce reaction times and energy consumption in the formation of alkynes. researchgate.net The development of catalytic methods that proceed under milder conditions and with higher atom economy is an active area of research.

One notable green approach involves the aerosolization of solutions containing an alcohol and a carboxylic acid. This method has been shown to produce esters in near-quantitative yields for smaller fatty acids without the need for catalysts or external heating, highlighting a novel, energy-efficient pathway for ester synthesis. digitellinc.com

Derivatization of this compound

The presence of both a terminal alkyne and an ester group allows for a wide range of derivatization reactions, enabling the synthesis of a diverse array of more complex molecules.

Click Chemistry Applications (e.g., CuAAC)

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient and highly regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an azide (B81097). The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation, materials science, and drug discovery.

Reactant 1Reactant 2CatalystProductReference
This compoundBenzyl AzideCu(I)1-Benzyl-4-(8-ethoxycarbonyloctyl)-1,2,3-triazole nih.gov
This compoundAzido-PEGCu(I)PEGylated this compound derivative nih.gov

Hydrogenation Reactions (Partial and Complete)

The alkyne functionality of this compound can be selectively reduced through hydrogenation.

Partial Hydrogenation: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), the alkyne can be selectively hydrogenated to the corresponding cis-alkene, ethyl (Z)-undec-9-enoate. researchgate.net This transformation is highly stereoselective and is a crucial step in the synthesis of many natural products and biologically active molecules.

Complete Hydrogenation: In the presence of a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and under a hydrogen atmosphere, both the alkyne and the resulting alkene can be fully reduced to the corresponding alkane, ethyl undecanoate. chemistrysteps.com This complete saturation of the carbon chain is a common transformation in organic synthesis.

SubstrateCatalystProductReaction Type
This compoundLindlar's Catalyst, H₂Ethyl (Z)-undec-9-enoatePartial Hydrogenation
This compoundPd/C, H₂Ethyl undecanoateComplete Hydrogenation

Oxidation Reactions

The triple bond of this compound is susceptible to oxidative cleavage by strong oxidizing agents such as ozone (O₃) or potassium permanganate (KMnO₄).

Ozonolysis: Treatment of this compound with ozone, followed by an oxidative workup, results in the cleavage of the triple bond to yield two carboxylic acids. The terminal alkyne carbon is oxidized to carbon dioxide, while the internal carbon is oxidized to a carboxylic acid, resulting in the formation of 8-(ethoxycarbonyl)octanoic acid. masterorganicchemistry.com

Permanganate Oxidation: Reaction with hot, basic potassium permanganate followed by acidification will also cleave the triple bond to afford the same carboxylic acid product, 8-(ethoxycarbonyl)octanoic acid, and carbon dioxide. jove.com

A milder oxidation can be achieved using hydroboration-oxidation. The reaction of this compound with a sterically hindered borane, such as disiamylborane or 9-BBN, followed by oxidation with hydrogen peroxide in a basic medium, yields an aldehyde at the terminal carbon, producing ethyl 11-oxoundecanoate. jove.com

ReagentProduct
1. O₃, 2. H₂O₂8-(Ethoxycarbonyl)octanoic acid + CO₂
1. KMnO₄, OH⁻, heat; 2. H₃O⁺8-(Ethoxycarbonyl)octanoic acid + CO₂
1. R₂BH; 2. H₂O₂, NaOHEthyl 11-oxoundecanoate

Functionalization of the Ester Moiety

The ethyl ester group of this compound can undergo various transformations, including hydrolysis, transesterification, and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, undec-9-ynoic acid, under either acidic or basic conditions. libretexts.orglibretexts.org Acid-catalyzed hydrolysis is a reversible process, while basic hydrolysis (saponification) is irreversible and yields the carboxylate salt, which can then be protonated to give the free carboxylic acid. chemguide.co.ukdalalinstitute.com

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by reacting this compound with a different alcohol in the presence of an acid or base catalyst. wisc.edumasterorganicchemistry.comnih.gov This reaction is often used to modify the properties of the ester, such as its boiling point or solubility.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is typically slower than hydrolysis and often requires heating or the use of a catalyst. The resulting amide, N-substituted undec-9-ynamide, is a key functional group in many pharmaceuticals and biologically active compounds. researchgate.net

ReactionReagentsProduct
Hydrolysis (acidic)H₃O⁺, heatUndec-9-ynoic acid
Hydrolysis (basic)1. NaOH, heat; 2. H₃O⁺Undec-9-ynoic acid
TransesterificationR'OH, H⁺ or OR'⁻Alkyl undec-9-ynoate
AmidationR'R''NH, heatN,N-dialkylundec-9-ynamide

Reaction Mechanisms and Catalysis Involving Ethyl Undec 9 Ynoate

Role of Catalysts in Ethyl undec-9-ynoate Transformations

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkylidene fragments between two alkenes. uwindsor.ca This transformation has significant applications in oleochemistry for modifying the chain length of fatty acids and their derivatives. scielo.br

Cross-Metathesis: This intermolecular reaction involves two different olefin substrates. uwindsor.calibretexts.org For instance, the cross-metathesis of unsaturated fatty acid esters with simple olefins can alter their carbon chain length. scielo.br This technique has been used to synthesize pheromone precursors, such as the cross-metathesis of ethyl oleate (B1233923) with dec-5-ene (B1669984) to produce ethyl tetradec-9-enoate. scielo.br The cross-metathesis of ethyl oleate with cis-1,4-diacetoxy-2-butene (B1582018) has been studied to produce valuable chemicals like undecen-2-enyl acetate (B1210297) and ethyl 11-acetoxyundec-9-enoate. semanticscholar.org

Ethenolysis: A specific type of cross-metathesis, ethenolysis, uses ethylene (B1197577) to cleave internal double bonds, resulting in compounds with terminal double bonds. scielo.brresearchgate.net This process is particularly useful for converting long-chain fatty acid esters into shorter-chain ω-unsaturated esters. ias.ac.in For example, the ethenolysis of methyl oleate yields methyl dec-9-enoate (B1236301) and 1-decene. ias.ac.inscielo.br Ethenolysis can be driven to completion by using an excess of ethylene, often under pressure. scielo.br

Ruthenium-carbene complexes, particularly Grubbs-type catalysts, are widely used in olefin metathesis due to their high functional group tolerance and catalytic activity. organic-chemistry.orgnih.gov The mechanism of enyne metathesis, a related reaction between an alkyne and an alkene, involves the formation of a ruthenium vinylcarbene intermediate. organic-chemistry.orgnih.gov

In a typical cross-metathesis catalytic cycle, the ruthenium carbene catalyst reacts with one of the olefin substrates in a [2+2] cycloaddition to form a metallacyclobutane intermediate. uwindsor.ca This intermediate then undergoes a retro-[2+2] cycloaddition to release a new olefin product and a new ruthenium carbene, which continues the catalytic cycle. uwindsor.ca

The choice of ruthenium catalyst and its ligands can significantly influence the reaction's efficiency and selectivity. Second-generation Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, often exhibit higher activity and broader substrate scope compared to their first-generation counterparts. beilstein-journals.orgnih.gov These catalysts have been successfully employed in the cross-metathesis of unsaturated fatty acid esters with various partners, including ethylene and functionalized olefins. beilstein-journals.orgacs.org For example, the cross-metathesis of methyl oleate with eugenol (B1671780) has been achieved with high conversion and selectivity using a second-generation Grubbs catalyst. acs.org

Interactive Table of Metathesis Reactions

Reaction TypeReactant 1Reactant 2Catalyst TypeProduct(s)Reference
Cross-MetathesisEthyl Oleatedec-5-eneNot SpecifiedEthyl tetradec-9-enoate scielo.br
EthenolysisMethyl OleateEthyleneRuthenium-basedMethyl dec-9-enoate, 1-decene ias.ac.inscielo.br
Cross-MetathesisEthyl Oleatecis-1,4-diacetoxy-2-buteneRuthenium-CarbeneUndecen-2-enyl acetate, Ethyl 11-acetoxyundec-9-enoate semanticscholar.org
Cross-MetathesisMethyl OleateEugenolSecond-generation GrubbsMethyl 11-(4-hydroxy-3-methoxyphenyl)undec-9-noate, etc. acs.org

Transesterification Processes

Transesterification is a key reaction for modifying fatty acid esters, and this compound's analogue, ethyl-10-undecenoate, has been a model substrate in these studies. nih.govresearchgate.netnih.gov This process is crucial for producing biofuels and various fine chemicals from plant oils. nih.govresearchgate.net

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling. A notable example is the use of a copper-deposited vanadium pentoxide (Cu-deposited V₂O₅) catalyst for the transesterification of ethyl-10-undecenoate. nih.govresearchgate.netnih.gov This catalyst has shown high activity and selectivity in the reaction of ethyl-10-undecenoate with various alcohols, particularly primary alcohols. nih.govresearchgate.netacs.org

In a model reaction with 1,4-cyclohexanedimethanol (B133615), the Cu-deposited V₂O₅ catalyst efficiently produced the corresponding diester, a promising monomer for biobased polyesters. nih.govresearchgate.netresearchgate.net The deposition of copper on V₂O₅ was found to be crucial for achieving high selectivity. nih.govresearchgate.net The catalyst could be recycled for multiple runs without a significant loss of activity or selectivity. nih.govresearchgate.netresearchgate.net The optimal reaction temperature for this system was found to be 100°C. nih.govacs.org The V₂O₅ itself is believed to act as a Lewis acid catalyst in this reaction. acs.org

The table below summarizes the results of transesterification of ethyl-10-undecenoate with 1,4-cyclohexanedimethanol using various metal oxide catalysts.

CatalystConversion of 1,4-cyclohexanedimethanol (%)Yield of Diester (%)Selectivity (%)
ZnO 21.785
V₂O₅ 815568
Cu-deposited V₂O₅ 928592

Data compiled from a study on the transesterification of ethyl-10-undecenoate. nih.govresearchgate.net

Homogeneous catalysis in transesterification often involves the use of acids or bases. embrapa.brscielo.org.ar For oils with high free fatty acid content, acid catalysts are generally preferred to avoid saponification, which is a common side reaction with basic catalysts. embrapa.br Sulfuric acid is a commonly used homogeneous acid catalyst. embrapa.brcsic.es

The process of transesterification is reversible, and an excess of alcohol is often used to drive the reaction towards the formation of the desired ester. scielo.org.ar While specific studies on the homogeneous catalytic transesterification of this compound were not found in the provided search results, the principles of homogeneous catalysis are broadly applicable to ester transformations. embrapa.brscielo.org.arcsic.es

Structure-Reactivity Relationships in Undecynoate Chemistry

The reactivity of a molecule is intrinsically linked to its structure. scribd.comnih.govlibretexts.org In the case of undecynoates, the position of the alkyne group along the carbon chain is a critical determinant of its chemical behavior. nih.govmsu.edunumberanalytics.com

Influence of Alkyne Position on Reaction Pathways

The location of the triple bond in an alkyne significantly influences its reactivity in various transformations. nih.govmsu.edunumberanalytics.com For instance, in metathesis reactions, terminal alkynes exhibit different reactivity patterns compared to internal alkynes. beilstein-journals.org While the direct transformation of internal alkynes in unsaturated fatty acid esters via ene-yne cross-metathesis has been challenging, a sequential ethenolysis/cross-metathesis approach has been developed. beilstein-journals.org This process first converts the internal double bond of an oleate into a terminal olefin, which can then undergo cross-metathesis with a terminal alkyne. beilstein-journals.org

The electronic properties of the alkyne also play a crucial role. nih.gov The presence of electron-withdrawing or electron-donating groups near the alkyne can affect its electrophilicity and steric accessibility, thereby influencing reaction rates and selectivity. nih.govnumberanalytics.com For example, an electron-withdrawing group on a terminal alkyne can increase its reactivity towards nucleophilic attack. nih.gov

In the context of undecynoates, an alkyne at the 9-position, as in this compound, is an internal alkyne. Its reactivity will be influenced by the steric bulk of the alkyl chain on either side of the triple bond. This can affect how catalysts and other reactants approach the alkyne, thereby dictating the feasibility and outcome of reactions like additions and cycloadditions. msu.edunumberanalytics.com The specific positioning of the alkyne away from the ester group also means that reactions at the triple bond can often be performed without affecting the ester functionality, allowing for selective chemical modifications.

Steric and Electronic Effects on Catalytic Activity

Steric Hindrance:

Steric hindrance, arising from the spatial arrangement of atoms within the catalyst or the substrate, plays a crucial role in determining the outcome of catalytic reactions with this compound. In processes such as ene-yne cross-metathesis (EYCM), the bulkiness of substituents on the catalyst or the alkyne can direct the approach of the reactants and influence the formation of specific isomers.

For instance, in EYCM reactions, the use of second-generation Grubbs catalysts has been found to be particularly effective for terminal alkynes, including those that are sterically hindered. beilstein-journals.org The regioselectivity of the cross-coupling reaction is often controlled by steric factors, favoring the formation of the less sterically hindered product. beilstein-journals.org Research on the cross-metathesis of related unsaturated fatty acid esters has shown that steric hindrance at the catalyst's interface is a key factor governing reaction selectivity. researchgate.net

In the context of ring-closing metathesis (RCM) to form macrolactones from diene esters, a related class of compounds, it has been observed that the yield of the resulting lactone can be significantly diminished by steric hindrance, particularly when forming smaller rings. eurjchem.com This principle of steric hindrance impacting reaction yields is broadly applicable to catalytic transformations.

The effect of steric hindrance is also evident in other catalytic systems. For example, in the synthesis of indoles, steric hindrance on the reacting partners can impede or even prevent the reaction from proceeding. mdpi.com

Electronic Effects:

The electronic properties of both the catalyst and the substrate are fundamental to the catalytic activity in reactions of this compound. These effects involve the distribution of electron density, which influences the reactivity of the alkyne's triple bond and the catalytic metal center.

In EYCM, the electronic nature of substituents can bias the reaction's outcome. For example, the use of silyl-substituted alkynes has been shown to direct the regioselectivity of the metathesis reaction due to stereoelectronic biasing effects during the propagation at the metal alkylidene species. beilstein-journals.org

In palladium-catalyzed reactions, the electronic nature of substituents on aryl groups can impact the efficiency of the catalytic cycle. mdpi.com Generally, electron-withdrawing groups can enhance the reactivity of certain substrates in palladium-catalyzed cross-coupling reactions. While not directly involving this compound, these findings illustrate the general principle of how electronic factors can be tuned to optimize catalytic processes.

A sequential ethenolysis/EYCM process has been developed for unsaturated fatty acid esters, which produces methyl undec-9-enoate, a close structural analog of this compound. beilstein-journals.org In this system, the choice of catalyst and the electronic nature of the reactants are critical for achieving high conversion and selectivity. beilstein-journals.org The principles governing the electronic interactions in this system are expected to be directly applicable to reactions with this compound.

The following table summarizes the general influence of steric and electronic effects on catalytic reactions involving terminal alkynes like this compound, based on findings from related systems.

Factor Effect on Catalytic Activity Observed Outcome in Related Systems Reference
Steric Hindrance (Catalyst) Increased steric bulk on the catalyst can enhance selectivity.Second-generation Grubbs catalysts are effective for sterically hindered terminal alkynes in EYCM. beilstein-journals.org
Steric Hindrance (Substrate) Increased steric hindrance near the reactive site can decrease reaction rates and yields.Lower yields observed in RCM for the formation of sterically constrained macrolactones. eurjchem.com
Electronic Effects (Substrate) Electron-withdrawing or donating groups can alter the reactivity of the alkyne and influence regioselectivity.Silyl groups on alkynes direct regioselectivity in EYCM through stereoelectronic effects. beilstein-journals.org
Electronic Effects (Catalyst/Ligands) The electronic properties of ligands on the metal catalyst can modulate its reactivity and stability.The efficiency of palladium catalysts is influenced by the electronic nature of substituents on aryl ligands. mdpi.com

Analytical Methodologies for Structural Elucidation and Quantitative Analysis in Research

Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental for determining the molecular structure of a compound like Ethyl undec-9-ynoate. By analyzing the interaction of the molecule with electromagnetic radiation, specific details about its atomic composition and bonding arrangement can be ascertained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for this compound would be expected to show distinct signals for each unique proton environment. The ethyl ester group would exhibit a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The protons on the long alkyl chain would appear as multiplets, with specific chemical shifts for the protons adjacent to the ester and the alkyne group. The terminal alkyne proton (-C≡CH) would appear as a distinct triplet. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the ester group (typically in the 170-180 ppm range), the two sp-hybridized carbons of the alkyne group (typically 70-90 ppm), and the carbons of the ethyl group and the alkyl chain. The number of distinct signals would confirm the total number of unique carbon environments.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, helping to piece together the alkyl chain structure. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Predicted ¹H and ¹³C NMR Data (Illustrative) Specific experimental data for this compound is not publicly available. The following table is illustrative of expected chemical shifts based on the compound's structure.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound
Atom Position ¹H Chemical Shift (ppm, multiplicity) ¹³C Chemical Shift (ppm)
CH₃-C≡ ~1.8 (t) ~3.5
-C≡CH ~2.2 (t) ~68
-C≡CH - ~84
-CH₂-C≡ ~2.1 (m) ~18
-(CH₂)₅- ~1.3-1.6 (m) ~25-29
-CH₂-C=O ~2.3 (t) ~34
C=O - ~174
-O-CH₂-CH₃ ~4.1 (q) ~60

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp absorption band around 2100-2200 cm⁻¹ would indicate the C≡C stretching of the alkyne. Another very strong absorption would be observed in the range of 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ester group. The C-O single bond stretching of the ester would appear in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain and ethyl group would be seen just below 3000 cm⁻¹, while the terminal alkyne C-H stretch would produce a sharp peak around 3300 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H (Alkyne) ~3300 Strong, Sharp
C-H (sp³) 2850-2960 Medium to Strong
C≡C (Alkyne) 2100-2200 Weak to Medium, Sharp
C=O (Ester) 1735-1750 Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular formula C₁₃H₂₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (210.31 g/mol ). The fragmentation pattern would likely show characteristic losses, such as the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or cleavage at positions alpha to the carbonyl group, providing further structural confirmation.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the compound from a mixture and for quantitative analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. The compound would be vaporized and passed through a capillary column with a specific stationary phase. Its retention time, the time it takes to travel through the column, would be a characteristic property under defined conditions (e.g., column type, temperature program, carrier gas flow rate).

When coupled with a mass spectrometer (GC-MS), each component separated by the GC is subsequently analyzed by MS. This provides both the retention time and the mass spectrum, allowing for highly confident identification and quantification of this compound in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of compounds. For a relatively non-polar compound like this compound, a reverse-phase HPLC method would typically be employed. This would involve a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The compound would be detected as it elutes from the column, most commonly by a UV detector, as the ester functional group has a weak UV chromophore. HPLC is particularly useful for the analysis of less volatile compounds or for preparative-scale purification.

Gel Permeation Chromatography (GPC) for Polymer Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers synthesized using or incorporating this compound. waters.com GPC separates dissolved macromolecules based on their hydrodynamic volume in solution. youtube.comnih.gov The fundamental principle involves injecting a polymer solution into a column packed with porous gel beads. nih.gov Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. Conversely, smaller molecules penetrate the pores to varying extents, resulting in a longer retention time. waters.comlcms.cz

This size-based separation allows for the determination of a polymer's molecular weight distribution (MWD), a critical parameter that dictates its physical and mechanical properties. lcms.czresearchgate.net The output from a GPC analysis is a chromatogram, which plots the detector response against elution time. By calibrating the system with polymer standards of known molecular weights, this chromatogram can be converted into a molecular weight distribution curve, from which key values are calculated. youtube.com

Key parameters obtained from GPC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of molecules.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn (Đ = Mw/Mn), which quantifies the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.

When this compound is used to synthesize alkyne-functionalized polyesters, GPC is crucial for confirming the success of the polymerization and characterizing the resulting products. acs.org For instance, research on such polymers utilizes GPC to measure the molecular weight and PDI, providing insights into how reaction conditions affect the final polymer structure. acs.org

A typical GPC setup for analyzing these types of polymers would involve a differential refractometer (RI) as the detector, which is sensitive to the concentration of the polymer eluting from the column. waters.comresearchgate.net Tetrahydrofuran (THF) is a common mobile phase, or eluent, for dissolving and carrying the polymer sample through the system. acs.orgzys-group.ir

ParameterTypical Condition/ValuePurpose in AnalysisSource
Technique Gel Permeation Chromatography (GPC/SEC)To determine molecular weight and molecular weight distribution of polymers. waters.commalvernpanalytical.com
Mobile Phase (Eluent) Tetrahydrofuran (THF)To dissolve the polymer sample and carry it through the chromatography columns. acs.orgzys-group.ir
Columns Porous gel-packed columns (e.g., polystyrene-divinylbenzene)To separate polymer molecules based on their size in solution. nih.govacs.org
Detector Refractive Index (RI) DetectorTo measure the concentration of the polymer as it elutes from the column. waters.comzys-group.ir
Calibration Polystyrene standardsTo create a calibration curve that relates elution time to molecular weight. youtube.comacs.org
Key Outputs Mn, Mw, Polydispersity Index (PDI)To characterize the average molecular weight and the breadth of the distribution. youtube.comresearchgate.net

Quantitative Spectrophotometric Methods for Ester Group Analysis

To quantify the concentration of the ester functional group in molecules like this compound or in polymers derived from it, spectrophotometric methods offer a reliable and accessible approach. A widely used method is based on the conversion of the ester to a hydroxamic acid, which then forms a colored complex with ferric ions (Fe³⁺). tandfonline.com

The underlying chemistry of this analysis involves a two-step reaction:

Hydroxamate Formation: The ester is treated with hydroxylamine (B1172632) hydrochloride in an alkaline medium (e.g., using potassium hydroxide). The ester is converted into its corresponding hydroxamic acid. tandfonline.com

Complexation and Detection: An acidified solution of ferric chloride (FeCl₃) is added. The hydroxamic acid chelates with the ferric ions to form a stable, intensely colored ferric hydroxamate complex, which is typically reddish or purple. tandfonline.comresearchgate.net

The intensity of the color produced is directly proportional to the concentration of the ester groups present in the original sample. By measuring the absorbance of this solution at a specific wavelength—typically around 540 nm—using a spectrophotometer, the concentration can be determined by comparing it to a calibration curve prepared from standards with known ester concentrations. tandfonline.com

This method has proven effective for quantifying ester groups in various samples, including complex mixtures. tandfonline.com The detection limit for ester groups using this technique can be as low as 0.1 micromoles. tandfonline.com

StepReagent(s)ProcedurePurposeSource
1. Sample Preparation EthanolDissolve a sample containing ≥0.1 µmoles of ester groups in 1 mL of ethanol.To prepare the sample for reaction. tandfonline.com
2. Hydroxamate Formation Hydroxylamine hydrochloride, Potassium hydroxide (B78521) (KOH)Add 2 mL of a freshly mixed alkaline hydroxylamine solution to the sample. Let stand for 1 hour at room temperature.To convert the ester group into a hydroxamic acid. tandfonline.com
3. Acidification & Complexation Hydrochloric acid (HCl), Ferric chloride (FeCl₃)Add 0.5 mL of HCl solution followed by 0.5 mL of FeCl₃ solution.To acidify the medium and introduce ferric ions to form the colored complex. tandfonline.com
4. Measurement SpectrophotometerDilute the solution to a final volume (e.g., 5 mL) and immediately measure the absorbance at 540 nm.To quantify the amount of colored ferric hydroxamate complex formed. tandfonline.com

Applications of Ethyl Undec 9 Ynoate in Advanced Chemical Research

Monomer for Polymer Synthesis

The presence of a polymerizable group makes Ethyl undec-9-ynoate a candidate for the development of new polymeric materials. Its utility stems primarily from the reactivity of the alkyne functional group.

There is currently a lack of specific research demonstrating the direct polymerization of this compound to form traditional bio-based polyesters. The established routes to long-chain aliphatic polyesters, such as Acyclic Diene Metathesis (ADMET) polymerization, are designed for monomers containing terminal double bonds (alkenes), such as the related compound ethyl-10-undecenoate. researchgate.netmdpi.comnih.govrsc.org

However, monomers containing both ester and alkyne functionalities can be used to create polyester-like materials through alternative polymerization techniques. For instance, α-azide-ω-alkynyl ester monomers can undergo cycloaddition polymerizations to produce poly(ester-triazole)s, which incorporate both ester and triazole linkages into the polymer backbone. rsc.org This suggests a potential pathway for this compound to be used in conjunction with azide-functionalized co-monomers to create novel, degradable polymers.

Similar to linear polyester (B1180765) development, the use of this compound in creating network polymer architectures is not well-documented. The formation of such networks typically involves the polymerization of monomers with cross-linking agents. In the context of metathesis polymerization, diene monomers are used with tri-functional cross-linkers to build these complex structures. mdpi.comresearchgate.netrsc.org

Theoretically, the alkyne group of this compound could be utilized to form cross-linked materials. Polymerization methods involving alkynes, potentially in the presence of multifunctional cross-linking agents, could lead to the formation of network polymers. mdpi.com However, specific examples employing this compound for this purpose are not present in current scientific literature.

The most significant potential application of this compound in polymer science is in the synthesis of functional polymer materials. The terminal alkyne group is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction. nanosoftpolymers.com This reaction allows for the straightforward introduction of a wide variety of functional groups into a polymer structure.

A structurally similar compound, methyl 11-hydroxyundec-9-ynoate, has been shown to participate in CuAAC to form triazole-linked polymers and to be grafted onto surfaces like silica (B1680970) nanoparticles. vulcanchem.com By analogy, this compound can serve as a monomer in two key ways:

Post-Polymerization Modification: It can be incorporated into a polymer backbone, and the pendant alkyne groups can then be modified via CuAAC with various azide-containing molecules to attach specific functionalities.

"Click" Polymerization: It can be reacted with a di-azide monomer in a step-growth polymerization to create a linear polymer where triazole rings are part of the main chain.

This versatility allows for the creation of polymers with tailored properties for applications in fields such as biomedicine and materials science. vulcanchem.commdpi.com

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeCo-reactant ExampleResulting Linkage/StructurePotential Application
Azide-Alkyne Cycloaddition PolymerizationDi-azide compoundPoly(ester-triazole)Degradable functional polymers
Post-Polymerization Modification (via CuAAC)Azide-functionalized molecule (e.g., Glycosyl azide)Grafted functional side chainsBioconjugation, smart materials vulcanchem.commdpi.com

Role in Aromatic Compound Synthesis (e.g., azaborines, ferrocene (B1249389) derivatives)

The terminal alkyne group in this compound and its parent acid is a versatile functional handle for the synthesis of complex aromatic and organometallic structures, including heterocycles like azaborines and ferrocene derivatives.

Azaborine Synthesis: Azaborines, which are aromatic rings where a C=C bond is replaced by an isoelectronic B-N bond, are of significant interest in materials science and medicinal chemistry. mdpi.comresearchgate.net One established method for synthesizing these heterocycles involves the rhodium-catalyzed [2+2+2] cycloaddition of terminal alkynes with iminoboranes. aablocks.com This methodology provides a direct route to incorporate the long alkyl chain of a molecule like undec-9-ynoic acid or its ester into a 1,2-azaborinine ring system. The reaction allows for the regioselective construction of the azaborine core, making it a powerful tool for creating novel, functional materials from alkyne precursors. aablocks.com

Ferrocene Derivative Synthesis: Ferrocene-containing molecules are widely studied for their unique electrochemical properties and applications in catalysis, materials science, and medicine. rsc.org The synthesis of long-chain ferrocene derivatives can be achieved using precursors similar to this compound. A representative synthesis demonstrates a viable pathway where a long-chain bromo-acid is converted into a ferrocene-containing ketone via Friedel-Crafts acylation. rsc.org Subsequent reduction and reaction with sodium acetylide forms a terminal alkyne-functionalized ferrocene. This terminal alkyne can then undergo lithiation and reaction with ethyl chloroformate to introduce the ethyl ester group, yielding a structure analogous to a ferrocene-alkyne ester. rsc.org This multi-step transformation highlights a clear chemical strategy for integrating the undec-9-ynoate backbone into a ferrocene scaffold, creating advanced organometallic compounds.

The table below summarizes a potential synthetic sequence for creating a ferrocene derivative, based on established methodologies for similar long-chain alkynes. rsc.org

StepStarting Material TypeKey TransformationIntermediate/Product Type
1Long-chain bromo-acid (e.g., 11-bromoundecanoic acid)Friedel-Crafts Acylation with FerroceneFerrocenyl ketone
2Ferrocenyl ketoneReduction of ketone & bromideFerrocenyl bromo-alkane
3Ferrocenyl bromo-alkaneSubstitution with AcetylideTerminal ferrocenyl alkyne
4Terminal ferrocenyl alkyneLithiation & Reaction with Ethyl ChloroformateFerrocenyl alkyne ester
This table illustrates a synthetic approach for producing ferrocene derivatives from long-chain precursors. rsc.org

Research in Flavor and Fragrance Chemistry (as a component or intermediate, focusing on chemical transformations, not sensory data)

In the flavor and fragrance industry, esters of medium- to long-chain unsaturated fatty acids serve as important intermediates for the synthesis of aroma chemicals. While specific sensory data for this compound is not the focus, its synthesis and the chemical transformations of related compounds are of significant interest.

The key chemical transformation for producing this compound is the esterification of undec-9-ynoic acid with ethanol. chemrxiv.org The precursor acid itself is derived via the dehydrobromination of 9,10-dibromoundecanoic acid, which originates from the renewable feedstock undec-10-enoic acid. chemrxiv.org These reactions represent a pathway from a raw material to a more functionalized molecule suitable for further elaboration.

Research in this field often involves the synthesis of a variety of related esters to build a library of potential aroma compounds. For instance, the related compound, methyl undec-9-enoate, is prepared by the direct esterification of the corresponding acid with methanol. mdpi.com Furthermore, the isomer Ethyl undec-10-enoate (B1210307) is widely used as a flavor and fragrance agent and is synthesized by the esterification of undec-10-enoic acid. researchgate.netresearchgate.net The study of these synthetic methods is crucial for the industry to produce novel or nature-identical molecules. The presence of the triple bond in this compound offers a reactive site for further chemical modifications, such as partial hydrogenation to the corresponding alkene (a known class of fragrance compounds) or other addition reactions, making it a versatile intermediate for synthetic chemists in this field.

Theoretical and Computational Studies of Ethyl Undec 9 Ynoate

Quantum Chemical Calculations (DFT, QTAIM)

Quantum chemical calculations are fundamental to modern chemistry, providing detailed electronic structure information. For a molecule like ethyl undec-9-ynoate, these calculations can elucidate reaction pathways, describe the nature of its chemical bonds, and predict its chemical behavior.

Elucidation of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates and the calculation of activation energies for transition states.

For this compound, the terminal alkyne group (C≡C-H) is the primary site of reactivity. DFT studies on similar terminal alkynes have provided detailed mechanisms for a variety of important chemical transformations:

Cycloadditions: DFT calculations on the cycloaddition reactions of terminal alkynes, such as the rhodium-catalyzed [2+2] cycloaddition with alkenes, reveal a stepwise process involving nucleophilic addition and cyclization. researchgate.net The calculations can determine whether the mechanism proceeds through an inner-sphere or outer-sphere pathway and explain how ligands and additives influence the reaction's feasibility. researchgate.net Similarly, DFT has been used to study nickel-catalyzed [4+4+2] cycloadditions, identifying the rate-determining step as the insertion of the alkyne into a nickelacycle intermediate. acs.orgnih.gov

Carboxylative Coupling: The reaction of terminal alkynes with carbon dioxide and allylic chlorides, catalyzed by copper(I) complexes, has been modeled using DFT. acs.org These studies show that the reaction begins with the formation of a copper acetylide intermediate. This intermediate can then either insert CO2, leading to a carboxylative coupling product, or react directly with the allylic chloride in a cross-coupling side reaction. acs.org The calculations of the transition state energies for both pathways help in understanding how reaction conditions can be tuned to favor the desired product. acs.org

Borylation and Other Functionalizations: DFT calculations have elucidated the mechanism of organobase-catalyzed 1,1-diborylation of terminal alkynes. rsc.org The proposed pathway involves deprotonation of the alkyne, nucleophilic attack on the diboron (B99234) reagent, a 1,2-boryl migration, and subsequent protonation. rsc.org In manganese-catalyzed trans-1,2-diboration of terminal alkynes, DFT calculations have detailed a catalytic cycle initiated by the formation of a manganese acetylide species. d-nb.info

Analysis of Electron Density and Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) distribution in a molecule, which is obtainable from both high-resolution X-ray diffraction experiments and quantum chemical calculations. acs.orgresearchgate.net This analysis defines atoms as regions of space and characterizes the bonds between them through the properties of bond critical points (BCPs)—points where the electron density gradient is zero.

For this compound, a QTAIM analysis would characterize the key functional groups: the ester and the terminal alkyne.

The Alkyne Group (C≡C): The C≡C triple bond would be characterized by a high value of electron density at the BCP and a positive Laplacian of the electron density (∇²ρ(r)), indicative of a shared-shell interaction where electron density is concentrated between the nuclei.

The Ester Group (-COOEt): The carbonyl bond (C=O) also shows shared-shell characteristics with significant electron density. However, its high polarity results in a distorted electron distribution towards the oxygen atom. The C-O and O-Et bonds would show features typical of polar covalent single bonds.

QTAIM analysis is particularly useful for studying non-covalent interactions and the nature of bonding in organometallic intermediates that could be formed during catalysis. acs.orgresearchgate.net The table below shows typical QTAIM topological parameters for bond types relevant to this compound, derived from studies on analogous molecules.

Bond TypeElectron Density (ρ(r)) [e/ų]Laplacian (∇²ρ(r)) [e/Å⁵]Bond Character
C-C (alkane)~1.7~ -15Covalent, Shared-shell
C≡C (alkyne)~3.0 - 3.5PositiveCovalent, Shared-shell (high concentration)
C=O (carbonyl)~2.5 - 3.0Variable, often slightly positivePolar Covalent, Shared-shell
C-O (ester)~1.5VariablePolar Covalent, Shared-shell

Note: The values are approximate and can vary based on the specific molecular environment and computational method.

Prediction of Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of chemical reactions. DFT calculations can determine the relative energies of different transition states, which allows for the prediction of regioselectivity and stereoselectivity. researchgate.netmdpi.com

Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For this compound, the HOMO is likely localized on the electron-rich C≡C triple bond, making it susceptible to attack by electrophiles. The LUMO may have significant contributions from the carbonyl carbon of the ester group, making it a site for nucleophilic attack. The HOMO-LUMO gap is a general indicator of the molecule's kinetic stability. researchgate.net

Regioselectivity: In reactions like hydration or hydroamination of the terminal alkyne, DFT can be used to calculate the energy barriers for the formation of the two possible regioisomers (Markovnikov and anti-Markovnikov products). Studies on gold(I)-catalyzed hydroamination of terminal alkynes show that the regioselectivity is controlled by electronic factors rather than steric hindrance. acs.org

Stereoselectivity: For reactions that create new stereocenters, DFT calculations can predict which diastereomeric transition state is lower in energy. In nickel-catalyzed cycloadditions, steric repulsions between the substrate and the catalyst's directing group in the transition state were found to control the regioselectivity. acs.orgnih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed picture of electron distribution and reaction pathways, molecular modeling and dynamics simulations are better suited for exploring the large-scale conformational behavior of flexible molecules and their interactions with their environment over time.

Conformation and Conformational Dynamics

Molecular Dynamics (MD) simulations, which use classical mechanics force fields to model atomic motions, are the primary tool for studying conformational dynamics. whiterose.ac.uk An MD simulation of this compound would reveal:

Chain Flexibility: The long C₇H₁₄ polymethylene chain between the functional groups will adopt numerous conformations due to rotation around the C-C single bonds. The relative energies of these conformations are governed by torsional strain (eclipsed vs. staggered) and steric hindrance (gauche vs. anti interactions).

Dominant Conformations: While there are countless possible conformations, they are not all equally probable. MD simulations can generate a potential energy surface, revealing the low-energy conformers that the molecule is most likely to adopt. rsc.org For the alkyl chain, extended, anti-periplanar arrangements are generally lower in energy than more compact gauche conformations.

Interaction (Butane Model)Dihedral AngleRelative Energy (kJ/mol)Description
Anti180°0Most stable, lowest energy
Gauche60°~3.8Steric strain between methyl groups
Eclipsed (H, CH₃)120°~14Torsional and steric strain
Syn (fully eclipsed)~19Highest energy, maximum strain

Note: This table uses butane (B89635) as a simple model to illustrate the energetic principles governing the conformations of the alkyl chain in this compound.

Interaction with Catalytic Sites

Molecular modeling is crucial for understanding how a substrate like this compound binds to a catalyst, which is the first step in any catalytic reaction. Docking and MD simulations can model the non-covalent interactions between the substrate and the active site of a catalyst, be it a transition metal complex or an enzyme. nih.gov

Binding Modes: For this compound, several binding interactions are possible. The oxygen atoms of the ester's carbonyl group can act as Lewis bases, coordinating to a metal center or forming hydrogen bonds. researchgate.net The π-system of the C≡C triple bond can also coordinate to an electrophilic metal catalyst, which is the key activation step in many alkyne functionalizations catalyzed by metals like gold, palladium, or rhodium. acs.orgrsc.orgacs.org

Enantioselectivity in Catalysis: In asymmetric catalysis, where a chiral catalyst is used, molecular modeling can explain the origin of enantioselectivity. By simulating the docking of the substrate into the chiral pocket of the catalyst, one can identify the specific steric and electronic interactions that favor the formation of one enantiomer over the other. The flexibility of both the substrate and the catalyst can be a key design element, where the binding event induces a specific, selective conformation. nih.gov

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the substrate's conformation and its interaction with the catalyst. rsc.orgmdpi.com

Through these computational techniques, a detailed, atomistic understanding of this compound's properties and reactivity can be achieved, guiding synthetic efforts and the design of new catalysts and materials.

Polymerization Behavior Modeling

The modeling of polymerization behavior for terminal alkynes like this compound heavily relies on computational chemistry methods to predict reaction mechanisms, kinetics, and the resulting polymer structures. These theoretical approaches are crucial for designing catalysts and reaction conditions to achieve desired polymer properties. The primary computational tools used for this purpose are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone for investigating the mechanisms of organometallic catalysis, which is central to alkyne polymerization. researchgate.net For a monomer such as this compound, DFT can elucidate several critical aspects of its polymerization:

Catalyst-Monomer Interaction: DFT is used to model the initial interaction between the catalyst, often a transition metal complex (e.g., rhodium, vanadium, or palladium), and the alkyne. acs.orgnsf.govrsc.org It can determine the binding energy and the preferred coordination geometry, which are the first steps in the catalytic cycle.

Reaction Pathways and Mechanism: Theoretical calculations can map out the entire energy profile of the polymerization reaction. researchgate.netmdpi.com This includes identifying intermediates and calculating the energy barriers of transition states for steps like alkyne insertion, cyclization, and reductive elimination. acs.orgrsc.org For instance, studies on rhodium-catalyzed reactions of terminal alkynes have used DFT to distinguish between different potential mechanisms, such as stepwise addition-cyclization versus other pathways. researchgate.net

Selectivity: DFT helps predict the regioselectivity and stereoselectivity of the polymerization. It can calculate the energy differences between pathways leading to different polymer linkages (e.g., head-to-tail vs. head-to-head) and stereochemistries (cis vs. trans double bonds in the polymer backbone). researchgate.net

Catalyst and Ligand Effects: The choice of metal and the ligands attached to it significantly influences the reaction's outcome. DFT calculations allow researchers to systematically study these effects. For example, by modeling rhodium catalysts with different phosphine (B1218219) ligands, one can predict how steric and electronic properties will affect catalytic activity and selectivity. rsc.org

A hypothetical DFT study on the polymerization of this compound using a rhodium catalyst might involve calculating the free energy barriers for key steps, as illustrated in the following table.

Table 1: Hypothetical Free Energy Barriers for Key Steps in Rhodium-Catalyzed Polymerization of this compound

Reaction Step Proposed Mechanism Calculated Free Energy Barrier (kcal/mol)
Monomer Coordination Formation of Rh-alkyne π-complex-5.2 (exergonic)
Initiation Oxidative coupling of two monomers22.5
Propagation cis-Insertion of monomer18.7
Propagation trans-Insertion of monomer21.3
Chain Transfer β-Hydride elimination25.8

The data in this hypothetical table would suggest that the formation of the initial catalyst-monomer complex is spontaneous. The propagation step, specifically through a cis-insertion mechanism, is kinetically favored over trans-insertion and is also more favorable than the chain transfer reaction, implying that the formation of a high molecular weight polymer is feasible under these modeled conditions.

Molecular Dynamics (MD) Simulations

While DFT is excellent for detailing specific reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. rsc.orgdovepress.com For the polymerization of this compound, MD simulations could provide insights into:

Polymer Chain Growth and Conformation: MD can simulate the dynamic process of polymer chain elongation. By modeling a system with multiple monomers and a catalyst, it's possible to observe the chain growth and how the polymer folds and arranges itself in space. x-mol.net

Bulk Polymer Properties: Large-scale MD simulations are used to predict the macroscopic properties of the resulting polymer, such as its glass transition temperature (Tg), density, and mechanical characteristics. acs.org These simulations model the interactions between multiple polymer chains to understand how they pack and behave as a bulk material. rsc.org

Solvent and Temperature Effects: MD simulations can incorporate solvent molecules and model the system at various temperatures, providing a more realistic picture of the polymerization environment. dovepress.comresearchgate.net This can help in understanding how reaction conditions affect polymer formation and final properties.

Together, DFT and MD simulations provide a powerful, multi-scale modeling approach to understand and predict the polymerization behavior of monomers like this compound, from the level of individual atomic interactions to the properties of the final polymer material.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Alkyne Transformations

The terminal alkyne of ethyl undec-9-ynoate is a reactive handle ripe for exploitation through advanced catalytic methods. While classical alkyne chemistry is well-established, future research will likely focus on developing novel catalytic systems that offer enhanced selectivity, efficiency, and functional group tolerance, enabling the synthesis of a new generation of complex molecules from this simple precursor.

Key areas for exploration include hydrofunctionalization reactions, which add H-Nu (where Nu is a nucleophile) across the triple bond. Gold-catalyzed hydrofunctionalizations, for instance, are known to activate alkynes for reactions like hydration and hydroamination, but their application to long-chain alkynoates remains an area for development. mdpi.com More recent innovations in catalysis offer exciting prospects. Rhodium-catalyzed shuttle catalysis enables anti-Markovnikov hydroiodination of terminal alkynes, a transformation that could yield stereochemically defined vinyl iodide derivatives of this compound for use in cross-coupling reactions. nih.gov

Furthermore, cooperative catalysis using multiple metals presents a frontier for creating highly functionalized products in a single step. A dual copper/palladium system has been shown to achieve a differential dihydrofunctionalization of terminal alkynes, adding both a boronate and an aryl group across the two π-bonds. dicp.ac.cn Similarly, cobalt-catalyzed sequential hydrosilylation and hydrohydrazidation, operating through a ligand relay mechanism, could generate valuable vicinal amino-silyl compounds from this compound. nih.gov These advanced catalytic methods promise to unlock a diverse range of derivatives that are currently inaccessible.

Table 1: Potential Novel Catalytic Transformations for this compound
Catalytic SystemTransformationPotential Product TypeKey AdvantageReference
Gold (Au)Hydrofunctionalization (e.g., Hydration, Hydroamination)Ketones, EnaminesMild reaction conditions, high atom economy. mdpi.com
Rhodium (Rh) Shuttle CatalysisAnti-Markovnikov HydroiodinationStereodefined Vinyl IodidesHigh regioselectivity and stereoselectivity. nih.gov
Cobalt (Co) Ligand RelaySequential Hydrosilylation/HydrohydrazidationVicinal Amino-Silyl AlkanesAccess to complex 1,2-N,Si compounds in one pot. nih.gov
Copper (Cu) / Palladium (Pd)Reductive DihydrofunctionalizationBenzylic Alkyl BoronatesFunctionalization of both alkyne π-bonds in one reaction. dicp.ac.cn
Nickel (Ni)Hydrocyanationβ-CyanoalkenesControlled synthesis of syn-β-cyanoalkenes. researchgate.net

Integration into Multi-component Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural features of all starting materials, are a cornerstone of efficient and diversity-oriented synthesis. scielo.br this compound is an excellent candidate for integration into MCRs, offering at least two points of reactivity: the terminal alkyne and the ester functionality (which can be readily hydrolyzed to the corresponding carboxylic acid).

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly promising. nih.govmdpi.com For example, after hydrolysis to undec-9-ynoic acid, the molecule could participate in a Passerini three-component reaction with an aldehyde and an isocyanide to generate α-acyloxy carboxamides bearing a terminal alkyne. scielo.br This alkyne handle would then be available for subsequent orthogonal modifications. Similarly, the Ugi four-component reaction could be employed to generate complex peptide-like structures. whiterose.ac.uk Research into adapting these powerful reactions for substrates like this compound could significantly expedite the discovery of novel compounds with potential applications in pharmaceuticals and materials science. One study has already demonstrated the use of the related mthis compound in a palladium-catalyzed reaction sequence, highlighting the feasibility of integrating such long-chain alkynoates into complex transformations. ethz.ch

Exploration of Bio-conjugation Applications (e.g., orthogonal labeling)

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. ncsu.edu The terminal alkyne of this compound makes it an ideal substrate for one of the most prominent bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry." heteroletters.org

Future research could position this compound as a lipophilic chemical reporter. Its long alkyl chain could facilitate studies within lipid-rich environments, such as cell membranes or lipid droplets. By reacting with azide-modified biomolecules (e.g., proteins, glycans, or nucleic acids), it can be used to attach probes for imaging, tracking, or purification. ncsu.edugoogle.com The synthesis of azide-containing probes for studying phosphatidylinositols (PIs) demonstrates a similar strategy where a bioorthogonal handle is incorporated for further functionalization. acs.org Another avenue is the thiol-yne reaction, a form of click chemistry that proceeds via a nucleophilic conjugate addition, which could be used to link this compound to cysteine-containing peptides or other thiol-modified biomolecules. acs.org The development of this compound-based probes could provide new tools for chemical biologists to investigate cellular processes with high specificity.

Advanced Materials Science Applications beyond Standard Polymers

The derivation of this compound from renewable resources makes it an attractive monomer for the synthesis of sustainable polymers. nih.gov While its alkene analogue, ethyl undec-10-enoate (B1210307), has been extensively used in Acyclic Diene Metathesis (ADMET) polymerization to create bio-based polyesters, the alkyne functionality in this compound offers possibilities for materials with properties beyond those of standard polymers. mdpi.comacs.orgrsc.org

The alkyne group can be preserved during polymerization and serve as a reactive site for post-polymerization modification. Using click chemistry, functional moieties such as fluorophores, bioactive molecules, or cross-linking agents can be grafted onto the polymer backbone. heteroletters.org This approach allows for the creation of highly functional materials, including drug-delivery systems, advanced coatings, and sensors. Furthermore, the alkyne itself can participate in polymerization reactions, leading to conjugated polymers with interesting electronic or optical properties. The synthesis of fully renewable functional polymers from related undecenal monomers showcases the potential for creating advanced materials from this family of bio-based molecules. acs.org Research into the polymerization of this compound and its derivatives could lead to novel, high-performance materials such as self-healing networks, recyclable-by-design thermosets, and functional elastomers.

Table 2: Potential Advanced Materials from this compound
Material TypeSynthetic StrategyKey Feature/ApplicationReference Concept
Functional PolyestersADMET polymerization followed by post-polymerization modification via CuAAC.Grafting of bioactive molecules for drug delivery or sensors. heteroletters.orgacs.org
Cross-linked NetworksPolymerization and subsequent cross-linking through the alkyne groups.Thermosets, elastomers, self-healing materials. rsc.org
Fully Renewable PolymersDirect polymerization or copolymerization of monomers derived from undecylenic acid.Sustainable plastics with tunable properties (e.g., thermal, mechanical). acs.org
PolytriazolesStep-growth polymerization with diazide monomers via CuAAC.Thermally stable polymers with strong adhesion properties. heteroletters.org

In-depth Mechanistic Studies of Emerging Reactions

To fully unlock the synthetic potential of this compound, a deep understanding of the mechanisms of its reactions is crucial. While many catalytic transformations are known, detailed mechanistic insights often lag behind synthetic applications. Future research should focus on rigorous mechanistic investigations of the novel catalytic systems and MCRs applied to this substrate.

Techniques such as kinetic analysis, isotopic labeling experiments, and in-situ spectroscopy can provide experimental evidence for proposed reaction pathways. nih.gov Complementing these experiments with computational methods, particularly Density Functional Theory (DFT), can elucidate transition state structures, reaction energetics, and the origins of selectivity. researchgate.netacs.orgresearchgate.net For example, DFT studies have been used to understand the mechanism of phosphine-catalyzed cycloadditions of alkynoates and the hydrocyanation of alkynoates, revealing key intermediates and rate-determining steps. researchgate.netnih.gov Applying these combined experimental and theoretical approaches to reactions like the cooperative Cu/Pd dihydrofunctionalization or cobalt-catalyzed sequential reactions involving this compound will be essential for optimizing reaction conditions, expanding substrate scope, and rationally designing improved catalysts. dicp.ac.cnnih.gov

Sustainable Synthesis and Circular Economy Contributions

The most significant overarching aspect of this compound is its origin from a renewable and non-edible feedstock. It is derived from undecylenic acid, which is produced via the pyrolysis of ricinoleic acid from castor oil. nih.govresearchgate.net This bio-based foundation positions it as a key player in the transition away from a fossil fuel-based economy towards a sustainable and circular one. futuremarketinsights.com

The principles of the circular economy aim to eliminate waste and keep materials in use for as long as possible. mdpi.comscielo.br this compound contributes to this goal in several ways. Firstly, its synthesis from a renewable resource reduces reliance on finite petrochemicals. nih.gov Secondly, its use as a monomer can lead to bio-based polymers, which can be designed for biodegradability or, more importantly, for chemical recycling. acs.orgacs.org The functional groups inherent in polymers derived from this compound can act as predetermined breaking points, facilitating depolymerization back to monomers. This "design for recycling" approach is a core tenet of circular chemistry. tarosdiscovery.com Future research should not only focus on synthesizing new materials from this compound but also on their end-of-life scenarios, developing efficient catalytic processes for their deconstruction and repolymerization, thereby closing the loop and making a tangible contribution to the circular economy. europa.eu

Q & A

Q. What ethical considerations apply to in vivo studies involving this compound?

  • Methodological Answer : Follow institutional animal care guidelines (e.g., 3Rs principles: Replacement, Reduction, Refinement). Conduct pilot studies to determine optimal dosing and minimize subject numbers. Document adverse effects transparently and consult ethics committees during experimental design .

Data Presentation and Publication Guidelines

Q. How should researchers present conflicting data in publications to maintain academic rigor?

  • Methodological Answer : Use tables to juxtapose contradictory results, highlighting methodological differences (e.g., assay conditions, sample sources). Discuss limitations and propose replication studies. Cite peer-reviewed databases (e.g., PubChem, NIST) for structural validation .

Q. What statistical frameworks are appropriate for multivariate analysis of this compound’s effects?

  • Methodological Answer : Apply multivariate regression or Principal Component Analysis (PCA) to disentangle correlated variables (e.g., concentration, exposure time). Use software like R or Python’s SciPy for robust analysis. Report effect sizes and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.